molecular formula C9H16N2O3 B12475944 N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide

N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide

Cat. No.: B12475944
M. Wt: 200.23 g/mol
InChI Key: RBESARLEHBAMKN-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide is an organic compound with a unique structure that includes both cyano and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide typically involves the reaction of 2-cyanoethylamine with a suitable precursor that provides the 2,4-dihydroxy-3,3-dimethylbutanamide moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks. These interactions can affect biological pathways and chemical reactions, making the compound a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
  • 2-Cyanoethyl diisopropylchlorophosphoramidite

Uniqueness

N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide is unique due to its combination of cyano and hydroxyl groups, which provide distinct reactivity patterns compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where these functional groups are required.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

N-(2-cyanoethyl)-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C9H16N2O3/c1-9(2,6-12)7(13)8(14)11-5-3-4-10/h7,12-13H,3,5-6H2,1-2H3,(H,11,14)

InChI Key

RBESARLEHBAMKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC#N)O

Origin of Product

United States

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